N-[2-(4-methoxyphenyl)ethyl]pentanamide
Description
N-[2-(4-Methoxyphenyl)ethyl]pentanamide is an amide derivative featuring a pentanamide chain linked to a 2-(4-methoxyphenyl)ethyl group. These compounds share critical structural motifs, such as the methoxyphenyl group and amide linkage, which influence their biological activity, pharmacokinetics, and toxicity profiles .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-14(16)15-11-10-12-6-8-13(17-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCCEHCPKJOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(4-methoxyphenyl)ethyl]pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to affect the viability of parasitic nematodes by interfering with their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)pentanamide (Albendazole Derivative)
Structural Relationship : Differs in the substitution pattern, with the methoxyphenyl group directly attached to the nitrogen via a single ethyl chain.
Key Findings :
- Anthelmintic Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis, comparable to albendazole but with a slower onset of action (parasite immobilization at 48 h vs. 24 h for albendazole at 50 mM) .
- Cytotoxicity : Significantly lower toxicity toward human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole .
- Drug-Likeness : Superior pharmacokinetic profile, including high water solubility (LogP = 2.1), topological polar surface area (TPSA = 65 Ų), and adherence to Lipinski’s rule of five .
- Synthesis : Simplified synthetic route with half the complexity score of albendazole, enhancing cost-effectiveness .
Table 1: Comparative Properties of N-(4-Methoxyphenyl)pentanamide and Albendazole
| Property | N-(4-Methoxyphenyl)pentanamide | Albendazole |
|---|---|---|
| Anthelmintic Efficacy | IC50: ~50 mM (48 h) | IC50: ~50 mM (24 h) |
| Cytotoxicity (SH-SY5Y) | >100 µM (non-toxic) | 25 µM (toxic) |
| LogP | 2.1 | 3.8 |
| Synthetic Complexity | Low | High |
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
Structural Relationship : Share the 2-(4-methoxyphenyl)ethyl group but differ in acyl chain length (acetamide vs. pentanamide) and substituents.
Key Findings :
- Protein Tyrosine Phosphatase Inhibition: 3a (naphthalen-1-yl substituent): Highest inhibitory activity (IC50 = 69 µM) . 3b (2-nitrophenyl substituent): IC50 = 87 µM . 3c (phenoxy substituent): IC50 = 74 µM .
- Anti-Diabetic Effects : In vivo studies showed dose-dependent blood glucose reduction (21–25% at 100 mg/kg) in diabetic rat models .
Table 2: Activity of N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives
| Compound | Substituent | IC50 (µM) | Blood Glucose Reduction (%) |
|---|---|---|---|
| 3a | Naphthalen-1-yl | 69 | 25.1 |
| 3b | 2-Nitrophenyl | 87 | 19.8 |
| 3c | Phenoxy | 74 | 24.6 |
5-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (Compound 10b)
Structural Relationship: Contains a pentanamide chain but with additional piperazine and quinoline moieties. Key Findings:
Marine-Derived Analogs (e.g., Polycarpa aurata Metabolites)
Structural Relationship : Methoxyphenyl-containing amides (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) .
Key Findings :
- Exhibit moderate cytotoxicity and antimicrobial activity, though less potent than synthetic derivatives .
Mechanistic and Pharmacokinetic Insights
- Selectivity : The 2-(4-methoxyphenyl)ethyl group enhances BBB penetration and reduces off-target toxicity compared to benzimidazole scaffolds .
- Metabolism : Both N-(4-methoxyphenyl)pentanamide and N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives are predicted CYP inhibitors but avoid PAINS (pan-assay interference) liabilities .
- Structure-Activity Trends :
- Longer acyl chains (e.g., pentanamide) improve solubility and metabolic stability.
- Bulky substituents (e.g., naphthalen-1-yl in 3a) enhance target binding but may reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
